Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate
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Overview
Description
Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate is a synthetic organic compound featuring a pyrazole ring substituted with difluoromethyl, iodine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl and iodine substituents. The final step involves esterification to form the ethyl acetate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the iodine atom can yield various substituted pyrazoles, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity by forming hydrogen bonds and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-(trifluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate
- Ethyl 2-[3-(chloromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate
- Ethyl 2-[3-(bromomethyl)-4-iodo-5-methylpyrazol-1-yl]acetate
Uniqueness
Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to other halogenated analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2IN2O2/c1-3-16-6(15)4-14-5(2)7(12)8(13-14)9(10)11/h9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUVOSFLXHFQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C(F)F)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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